Product packaging for Cvt-313(Cat. No.:CAS No. 199986-75-9)

Cvt-313

Cat. No.: B1669356
CAS No.: 199986-75-9
M. Wt: 400.5 g/mol
InChI Key: NQVIIUBWMBHLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

a potent inhibitor of CDK2 that prevents neointimal proliferation;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N6O3 B1669356 Cvt-313 CAS No. 199986-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-hydroxyethyl-[6-[(4-methoxyphenyl)methylamino]-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVIIUBWMBHLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173812
Record name CVT-313
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199986-75-9
Record name CVT-313
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199986759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-313
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CVT-313
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5490K8I7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Potency and Selectivity of Cvt-313: An In-Depth Analysis of In Vitro Kinase Assay Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro kinase assay results for Cvt-313, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.

Executive Summary

This compound is a purine analog that demonstrates high potency and selectivity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2][3] In vitro studies have established its mechanism of action as an ATP-competitive inhibitor.[1] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S boundary and preventing aberrant cell proliferation.[2][3] This targeted activity makes this compound a promising candidate for further investigation in proliferative diseases.

Quantitative Kinase Inhibition Data

The inhibitory activity of this compound was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for CDK2.

Kinase TargetIC50 (µM)Fold Selectivity vs. CDK2
CDK2/Cyclin A0.51
CDK1/Cyclin B4.28.4
CDK4/Cyclin D1215430
MAPK>1250>2500
PKA>1250>2500

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

A radiometric protein kinase assay was utilized to determine the IC50 values of this compound against CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.

  • Enzymes: Recombinant human CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.

  • Substrate: Histone H1 is a commonly used substrate for CDK2 in vitro kinase assays.[4][5]

  • Reaction Buffer: 50 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • ATP: [γ-³²P]ATP was used to enable detection of substrate phosphorylation. The concentration of ATP is typically kept near the Km value for the specific kinase.

  • Procedure:

    • The kinase, substrate, and varying concentrations of this compound (solubilized in DMSO) were combined in the reaction buffer.

    • The reaction was initiated by the addition of [γ-³²P]ATP.

    • The mixture was incubated at 30°C for a defined period (e.g., 10-30 minutes).

    • The reaction was stopped by the addition of phosphoric acid.

    • The phosphorylated substrate was captured on P81 phosphocellulose paper.

    • Unincorporated [γ-³²P]ATP was removed by washing the paper with phosphoric acid.

    • The amount of incorporated radioactivity was quantified using a scintillation counter.

    • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

This compound Mechanism of Action: Inhibition of the CDK2/Rb-E2F Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound. In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which then activates genes required for S-phase entry. This compound inhibits this phosphorylation step.

Cvt_313_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_pRb_complex cluster_S_Phase S Phase CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE pRb pRb E2F E2F pRb->E2F Releases HDAC HDAC S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates CDK2_CyclinE->pRb Phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Promotes Cvt313 This compound Cvt313->CDK2_CyclinE

Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and S-phase entry.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of this compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, this compound, ATP) start->prepare_reagents reaction_setup Set up Reaction Mixture prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with [γ-³²P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction capture_substrate Capture Phosphorylated Substrate stop_reaction->capture_substrate wash Wash to Remove Unincorporated ATP capture_substrate->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow of the in vitro radiometric kinase assay for this compound IC50 determination.

References

The Selective CDK2 Inhibitor Cvt-313: A Technical Guide to its Role in G1/S Phase Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cvt-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of the G1/S phase transition of the mammalian cell cycle.[1][2] By targeting CDK2, this compound effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to a robust cell cycle arrest at the G1/S boundary.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating cell cycle regulation and exploring the therapeutic potential of CDK2 inhibition.

Introduction

The progression of the mammalian cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is dependent on their association with regulatory subunit proteins called cyclins. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical checkpoint, and its dysregulation is a hallmark of many cancers. Cyclin E, in complex with CDK2, plays a pivotal role in driving cells past this checkpoint, primarily through the phosphorylation and inactivation of the retinoblastoma tumor suppressor protein (pRb).

This compound has emerged as a valuable chemical tool for studying the intricate mechanisms of G1/S phase regulation. It is a purine analog that demonstrates high selectivity for CDK2, making it a specific inhibitor for dissecting the downstream consequences of CDK2 inactivation.[1][2]

Mechanism of Action of this compound

This compound exerts its biological effects by directly inhibiting the kinase activity of the CDK2/cyclin E complex. This inhibition is competitive with respect to ATP, with a reported Ki of 95 nM.[1] The primary downstream effector of the CDK2/cyclin E complex is the retinoblastoma protein. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2/cyclin E, pRb releases E2F, allowing for the expression of S-phase genes and commitment to DNA replication.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb, thereby maintaining its association with E2F and blocking the G1/S transition.[1] This leads to an accumulation of cells in the G1 phase of the cell cycle.

cluster_G1 G1 Phase cluster_S S Phase Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin D-CDK4/6->Cyclin E-CDK2 E2F E2F pRb->E2F releases S-phase genes S-phase genes E2F->S-phase genes activates transcription Cyclin E-CDK2->pRb hyperphosphorylates This compound This compound This compound->Cyclin E-CDK2 inhibits

Figure 1: this compound Signaling Pathway in G1/S Arrest.

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro kinase assays and cell-based proliferation assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase ComplexIC50 (µM)
CDK2/Cyclin A0.5[3]
CDK1/Cyclin B4.2[3]
CDK4/Cyclin D1215[3]
MAPK>1250[3]
PKA>1250[3]

IC50 values were determined by in vitro kinase assays.

Table 2: this compound Growth Inhibitory Activity in Various Cell Lines
Cell LineDescriptionIC50 for Growth Arrest (µM)
A549Human lung carcinoma1.2[4]
VariousMouse, rat, and human cell lines1.25 - 20[1]

IC50 values were determined by cell proliferation assays.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in G1/S phase cell cycle arrest.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture cells (e.g., A549, MRC-5) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

  • Treatment: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Harvest & Fixation Harvest & Fixation This compound Treatment->Harvest & Fixation PI Staining PI Staining Harvest & Fixation->PI Staining Flow Cytometry Flow Cytometry PI Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Figure 2: Experimental Workflow for Cell Cycle Analysis.
  • Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells are included in the analysis.

  • Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS. PI intercalates with DNA, and RNase A digests RNA to prevent its staining.

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Collect data from at least 10,000 events per sample.

  • Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on single cells to exclude doublets and aggregates. Generate a histogram of DNA content (PI fluorescence intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blotting for pRb Phosphorylation
  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) assay or a similar method.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb (Ser780) or anti-phospho-Rb (Ser807/811)). Also, probe for total pRb and a loading control (e.g., β-actin or GAPDH).

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

In Vitro CDK2 Kinase Assay
  • Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine a reaction buffer, a source of active CDK2/cyclin E enzyme, a substrate (e.g., histone H1 or a pRb fragment), and various concentrations of this compound or a vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA or by spotting the reaction mixture onto phosphocellulose paper).

  • Quantification: If using a radiolabeled substrate, quantify the incorporation of the radioactive phosphate into the substrate using a scintillation counter or by autoradiography after SDS-PAGE. If using a non-radioactive method (e.g., ADP-Glo™ Kinase Assay), follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Reagents Reagents Reaction Reaction Reagents->Reaction CDK2, Substrate, This compound, ATP Incubation Incubation Reaction->Incubation Detection Detection Incubation->Detection Analysis Analysis Detection->Analysis

Figure 3: this compound In Vitro Kinase Assay Workflow.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDK2 that serves as an invaluable tool for studying the G1/S phase transition of the cell cycle. Its mechanism of action, centered on the inhibition of pRb hyperphosphorylation, leads to a predictable and robust G1/S arrest in a variety of cell types. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the biological roles of CDK2 and to explore the therapeutic potential of its inhibition in diseases characterized by aberrant cell proliferation.

References

CVT-313: A Technical Whitepaper on its Anti-Proliferative Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CVT-313 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] By targeting CDK2, this compound effectively halts the cell cycle at the G1/S boundary, preventing the hyperphosphorylation of the retinoblastoma protein (Rb) and ultimately inhibiting cell proliferation.[1][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound as a potential anti-proliferative agent, including its inhibitory activity, effects on cancer cell lines, and detailed experimental methodologies.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound emerged from a purine analog library as a potent inhibitor of CDK2, an enzyme essential for the G1 to S phase transition.[1] Its ability to induce cell cycle arrest and inhibit the growth of a range of tumor cell lines in vitro, as well as prevent neointimal proliferation in vivo, underscores its potential as an anti-proliferative drug candidate.[1][2]

Mechanism of Action: The CDK2-Rb Signaling Pathway

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the CDK2/cyclin E and CDK2/cyclin A complexes. This inhibition prevents the subsequent hyperphosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. By maintaining Rb in its active, hypophosphorylated state, this compound effectively blocks the cell cycle at the G1/S transition, thereby halting cell proliferation.[1][3]

CVT_313_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p CDK2 CDK2 E2F E2F Rb->E2F Hyper-p Rb Hyper-p Rb S-Phase Genes S-Phase Genes E2F->S-Phase Genes p16 p16 p16->CDK4/6 Cyclin E Cyclin E Cyclin E->CDK2 CDK2->Hyper-p Rb p This compound This compound This compound->CDK2 DNA Replication DNA Replication S-Phase Genes->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation

Figure 1: this compound Mechanism of Action in the Cell Cycle.

Quantitative Data

The inhibitory activity of this compound has been quantified against several kinases and its anti-proliferative effects have been measured in various cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (µM)Selectivity vs. CDK2
CDK20.18 - 0.5[4][5]1x
CDK50.42[5]~0.84-2.3x
CDK14.2[6]8.4-23.3x
CDK4 D1215[6]430-1194x
MAPK/PKA/PKC>1250[6][7]>2500x
Table 2: Anti-Proliferative Activity of this compound in Various Cell Lines
Cell LineCancer TypeIC50 for Growth Arrest (µM)
A549Human Lung Carcinoma1.2[8][9]
Human Colon AdenocarcinomaColon Cancer1.25 - 20[1][2]
Human Pancreatic CarcinomaPancreatic Cancer1.25 - 20[1]
Diffuse Large B-cell Lymphoma (DLBCL)LymphomaProfound effects at 5-20[6]
Rat Neonatal Aortic Smooth Muscle CellsN/ANot specified[4]
Mouse, Rat, and Human Cell Lines (general)Various1.25 - 20[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

In Vitro CDK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against CDK enzymes.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection (ADP-Glo™) Dilute_Enzyme Dilute CDK2/Cyclin A in Kinase Buffer Add_Components Add to 384-well plate: 1. This compound/DMSO 2. Enzyme 3. Substrate Dilute_Enzyme->Add_Components Dilute_Substrate Dilute Substrate (e.g., Histone H1) in Kinase Buffer Dilute_Substrate->Add_Components Prepare_CVT313 Prepare serial dilutions of this compound in DMSO Prepare_CVT313->Add_Components Prepare_ATP Prepare ATP solution in Kinase Buffer Initiate_Reaction Add ATP to initiate kinase reaction Prepare_ATP->Initiate_Reaction Incubate_1 Incubate at room temperature Add_Components->Incubate_1 Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C Initiate_Reaction->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent to deplete unused ATP Incubate_2->Add_ADP_Glo Incubate_3 Incubate at room temperature Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_3->Add_Detection_Reagent Read_Luminescence Read luminescence on a plate reader Add_Detection_Reagent->Read_Luminescence Cell_Cycle_Analysis_Workflow Start Start Treat_Cells Treat cells with this compound or vehicle control Start->Treat_Cells Harvest_Cells Harvest cells by trypsinization Treat_Cells->Harvest_Cells Wash_Cells Wash cells with PBS Harvest_Cells->Wash_Cells Fix_Cells Fix cells in cold 70% ethanol (at -20°C) Wash_Cells->Fix_Cells Wash_Fixed_Cells Wash fixed cells with PBS Fix_Cells->Wash_Fixed_Cells RNase_Treatment Resuspend in PBS containing RNase A to degrade RNA Wash_Fixed_Cells->RNase_Treatment PI_Staining Add Propidium Iodide (PI) staining solution RNase_Treatment->PI_Staining Incubate Incubate in the dark PI_Staining->Incubate Analyze_FCM Analyze by Flow Cytometry Incubate->Analyze_FCM End End Analyze_FCM->End

References

Methodological & Application

Application Notes and Protocols for Cvt-313: An Inhibitor of Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cvt-3.13 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] By targeting CDK2, Cvt-3.13 effectively halts cell cycle progression at the G1/S boundary, leading to an inhibition of cell proliferation.[1][2] This document provides detailed application notes and experimental protocols for utilizing Cvt-3.13 to inhibit cell proliferation in a research setting.

Mechanism of Action

Cvt-3.13 exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK2.[1] This inhibition prevents the CDK2/cyclin E complex from phosphorylating key substrates, most notably the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This molecular mechanism leads to a reversible cell cycle arrest at the G1/S transition.

Cvt-313_Mechanism_of_Action cluster_0 CDK2 CDK2 pRb_E2F pRb-E2F Complex CDK2->pRb_E2F Phosphorylates CyclinE Cyclin E CyclinE->CDK2 Activates Cvt313 Cvt-313 Cvt313->CDK2 Inhibits pRb_p Phosphorylated pRb pRb_E2F->pRb_p G1_S_Arrest G1/S Phase Arrest (Inhibition of Proliferation) pRb_E2F->G1_S_Arrest Maintains G1 Phase E2F E2F pRb_p->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: Cvt-3.13 inhibits CDK2, preventing pRb phosphorylation and causing G1/S arrest.

Data Presentation: Optimal Concentrations of Cvt-3.13

The optimal concentration of Cvt-3.13 for inhibiting cell proliferation is cell-type dependent. The half-maximal inhibitory concentration (IC50) for cell growth inhibition generally ranges from 1.25 to 20 µM.[1][2] Below is a summary of reported IC50 values for Cvt-3.13 in various cell lines.

Cell LineCell TypeOrganismIC50 (µM)Reference
A549Lung CarcinomaHuman1.2[3]
Various Tumor Cell LinesCancerHuman, Mouse, Rat1.25 - 20[1]
Rat Neonatal Aortic Smooth Muscle CellsSmooth MuscleRatNot specified, but effective inhibition observed
MRC-5Fetal Lung FibroblastHumanNot specified, but effective inhibition observed[2]

Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal Cvt-3.13 concentration for their specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of Cvt-3.13 in inhibiting cell proliferation.

Cell Proliferation Assay (MTT/XTT Assay)

This protocol outlines a method to determine the IC50 of Cvt-3.13 in a given cell line.

Cell_Proliferation_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_reagent Add MTT/XTT reagent incubate2->add_reagent incubate3 Incubate for 2-4 hours add_reagent->incubate3 measure Measure absorbance incubate3->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of Cvt-3.13 using a cell proliferation assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cvt-3.13 stock solution (e.g., 10 mM in DMSO)

  • MTT or XTT reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Cvt-3.13 Treatment: Prepare serial dilutions of Cvt-3.13 in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the Cvt-3.13 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT/XTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate for 2 hours at room temperature in the dark. Measure the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Cvt-3.13 concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Retinoblastoma (pRb) Phosphorylation

This protocol is to confirm the mechanism of action of Cvt-3.13 by assessing the phosphorylation status of pRb.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Cvt-3.13

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-pRb (Ser780 or Ser807/811), anti-total-pRb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Cvt-3.13 at the predetermined IC50 concentration and a higher concentration (e.g., 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the G1/S phase arrest induced by Cvt-3.13.

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Cvt-3.13

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Cvt-3.13 at the IC50 concentration for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 300 x g for 5 minutes.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is expected after Cvt-3.13 treatment.

Troubleshooting

  • Low Efficacy of Cvt-3.13:

    • Verify the concentration and purity of the Cvt-3.13 stock solution.

    • Optimize the incubation time and concentration for your specific cell line.

    • Ensure proper cell health and culture conditions.

  • High Background in Western Blots:

    • Optimize the blocking conditions and antibody concentrations.

    • Ensure adequate washing steps.

  • Poor Resolution in Cell Cycle Analysis:

    • Ensure proper fixation and staining of the cells.

    • Avoid cell clumps by filtering the sample before analysis.

By following these guidelines and protocols, researchers can effectively utilize Cvt-3.13 as a tool to study the role of CDK2 in cell cycle regulation and to explore its potential as a therapeutic agent for diseases characterized by aberrant cell proliferation.

References

Application Note: Detection of pRb Phosphorylation Status Following Cvt-313 Treatment via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S-phase entry. The phosphorylation of pRb by cyclin-dependent kinases (CDKs) leads to the release of E2F, allowing for cell cycle progression.[1][2][3] Cvt-313 is a potent and specific inhibitor of CDK2.[4][5] By inhibiting CDK2, this compound is expected to prevent the hyperphosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and causing a cell cycle arrest at the G1/S boundary.[4][6] This application note provides a detailed protocol for utilizing Western blotting to detect changes in the phosphorylation status of pRb in cells treated with this compound.

Signaling Pathway of this compound Action on pRb

Cvt313_pRb_pathway cluster_G1_S_Transition G1/S Phase Transition CDK2_CyclinE CDK2/Cyclin E pRb pRb CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates Progression Cell Cycle Progression S_Phase_Genes->Progression Cvt313 This compound Cvt313->CDK2_CyclinE

Caption: this compound inhibits CDK2, preventing pRb phosphorylation and cell cycle progression.

Data Presentation

The expected outcome of this compound treatment is a dose-dependent decrease in the levels of phosphorylated pRb (p-pRb) relative to the total pRb protein. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading across all lanes.

Treatment GroupThis compound Concentration (µM)Normalized p-pRb/Total pRb Ratio (Arbitrary Units)Standard Deviation
Vehicle Control01.00± 0.12
This compound0.50.65± 0.09
This compound1.00.32± 0.05
This compound5.00.11± 0.03

Experimental Protocols

Experimental Workflow

WesternBlot_Workflow A 1. Cell Culture and this compound Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-pRb and anti-total pRb) F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of pRb phosphorylation after this compound treatment.

Detailed Protocol for Western Blotting of pRb and p-pRb

This protocol is optimized for cultured cells treated with this compound.

1. Cell Culture and Treatment: a. Plate cells at a suitable density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride). c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE: a. Based on the protein concentration, normalize all samples to the same concentration with RIPA buffer. b. Mix the protein samples with 4x Laemmli sample buffer to a final concentration of 1x. c. Denature the samples by heating at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST.

6. Blocking: a. To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7] Note: Do not use milk for blocking when detecting phosphorylated proteins, as casein is a phosphoprotein and can cause high background.[7][8]

7. Primary Antibody Incubation: a. Dilute the primary antibodies (e.g., rabbit anti-phospho-pRb and mouse anti-total pRb) in 5% BSA in TBST according to the manufacturer's recommended dilutions. b. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. For multiplexing, ensure the primary antibodies are from different host species.

8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) diluted in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time. d. Capture the chemiluminescent signal using a digital imaging system.

10. Data Analysis: a. Quantify the band intensities using image analysis software. b. For each sample, normalize the intensity of the p-pRb band to the intensity of the total pRb band. c. Further normalize these ratios to a loading control (e.g., β-actin or GAPDH) if necessary. d. Plot the normalized p-pRb/total pRb ratios against the this compound concentration.

References

Troubleshooting & Optimization

Cvt-313 off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Cvt-313 at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. It exhibits competitive inhibition with respect to ATP and has a reported IC50 value of approximately 0.5 µM.

Q2: At what concentrations do off-target effects of this compound become apparent?

While this compound is selective for CDK2 at lower concentrations, off-target activities can be observed at higher concentrations. For instance, inhibition of other cyclin-dependent kinases, such as CDK1 and CDK5, occurs in the low micromolar range. It is crucial to consider the concentration of this compound used in your experiments to minimize off-target effects.

Q3: What are the known off-target kinases of this compound?

At higher concentrations, this compound has been shown to inhibit other kinases, including CDK1, CDK4, and CDK5. A comprehensive kinome scan has been performed using the DiscoveRx KINOMEscan® platform, and the results can be visualized to understand the broader selectivity profile of this compound.

Q4: Does this compound have off-target effects on non-kinase proteins?

Yes, unexpectedly, this compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4) and phosphodiesterase 5 (PDE5). A screen of 2560 compounds identified eight potent PDE4 inhibitors with IC50 values ranging from 0.41 to 2.46 µM, suggesting this compound's potency is likely within this range.

Q5: What are the potential cellular consequences of this compound's off-target effects at high concentrations?

High concentrations of this compound can lead to phenotypes that are not solely due to CDK2 inhibition. These may include:

  • Cell cycle arrest at different phases: While CDK2 inhibition primarily causes a G1/S phase arrest, off-target inhibition of CDK1 at higher concentrations can lead to a G2/M arrest.

  • Induction of apoptosis: this compound can induce apoptosis, which is linked to the downregulation of the anti-apoptotic protein Mcl-1.

  • Modulation of cAMP and cGMP signaling: Inhibition of PDE4 and PDE5 can lead to an increase in intracellular levels of cAMP and cGMP, respectively, which can have broad effects on various cellular processes.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpected cell cycle arrest phenotype (e.g., G2/M arrest instead of G1/S). Inhibition of CDK1 at high concentrations of this compound.Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits CDK2 without significantly affecting CDK1. Use a more selective CDK2 inhibitor as a control if available.
High levels of apoptosis observed, even at concentrations expected to only inhibit CDK2. Off-target effects leading to the downregulation of Mcl-1 or other anti-apoptotic proteins.Titrate this compound to a lower concentration. Investigate the expression levels of Mcl-1 and other apoptosis-related proteins (e.g., caspases, Bcl-2 family members) by western blot.
Unexplained changes in cell morphology, adhesion, or signaling pathways unrelated to the cell cycle. Inhibition of PDE4/PDE5, leading to altered cAMP/cGMP levels.Measure intracellular cAMP and cGMP levels. Use specific PDE4/PDE5 inhibitors as controls to determine if the observed phenotype is reproducible.
Inconsistent or variable experimental results. Use of excessively high concentrations of this compound, leading to a mixture of on-target and off-target effects.Carefully determine the optimal concentration of this compound for your specific cell line and experimental endpoint. Ensure consistent compound handling and dilution.

Quantitative Data on this compound Kinase Inhibition

KinaseIC50 (µM)Fold Selectivity vs. CDK2Reference(s)
CDK2 0.5 1x
CDK50.42~1.2x
CDK14.28.4x
CDK4215430x

Note: A comprehensive kinome-wide affinity profile for this compound is available for visualization through the DiscoveRx KINOMEscan® platform.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted to assess the inhibitory activity of this compound against various kinases.

Materials:

  • Purified active kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1 for CDK2)

  • This compound (or other inhibitors) at various concentrations

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for non-radioactive methods)

  • Kinase reaction buffer (specific to the kinase)

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)

Procedure:

  • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to the kinase reaction buffer.

  • Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature.

  • Stop the reaction using an appropriate method (e.g., adding EDTA, boiling in SDS-PAGE sample buffer).

  • Detect the amount of phosphorylated substrate using a suitable method (e.g., autoradiography for radiolabeled ATP, ELISA with phosphospecific antibodies, or a luminescence-based assay).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

This compound Off-Target Kinase Inhibition

G cluster_0 This compound at High Concentrations Cvt313 This compound CDK2 CDK2 Cvt313->CDK2 Strong Inhibition (IC50 = 0.5 µM) CDK1 CDK1 Cvt313->CDK1 Moderate Inhibition (IC50 = 4.2 µM) CDK5 CDK5 Cvt313->CDK5 Strong Inhibition (IC50 = 0.42 µM) CDK4 CDK4 Cvt313->CDK4 Weak Inhibition (IC50 = 215 µM) PDE4 PDE4 Cvt313->PDE4 Inhibition PDE5 PDE5 Cvt313->PDE5 Inhibition

Caption: Off-target kinase profile of this compound at high concentrations.

Proposed Pathway of this compound Induced Apoptosis

G cluster_pathway Apoptosis Induction Pathway Cvt313 This compound CDK2 CDK2 Cvt313->CDK2 Inhibition Mcl1 Mcl-1 CDK2->Mcl1 Phosphorylation (Ser64/Thr70) Phospho_Mcl1 Phosphorylated Mcl-1 Proteasome Proteasome Phospho_Mcl1->Proteasome Ubiquitination Degradation Mcl-1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Induction Noxa Noxa Noxa->Mcl1 Promotes Phosphorylation

Caption: Proposed signaling pathway for this compound-induced apoptosis via Mcl-1 degradation.

Experimental Workflow for Assessing Off-Target Effects

G start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve with this compound start->dose_response ic50 2. Determine Cellular IC50 for Primary Phenotype dose_response->ic50 off_target_assay 3. Assess Off-Target Activity (Kinase Panel, PDE Assay) ic50->off_target_assay pathway_analysis 4. Analyze Downstream Signaling Pathways (Western Blot, etc.) off_target_assay->pathway_analysis controls 5. Use Specific Inhibitors for Off-Targets as Controls pathway_analysis->controls conclusion Conclusion: Identify Contribution of Off-Target Effects controls->conclusion

Caption: Experimental workflow to investigate potential off-target effects of this compound.

Technical Support Center: Optimizing Cvt-313 Dosage for Minimal Toxicity In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Cvt-313 in in vivo experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help optimize dosage while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Cdk2 Inhibitor III, is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S boundary. By inhibiting CDK2, this compound can prevent the proliferation of aberrantly dividing cells.

Q2: What are the reported in vitro IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound for CDK2 is approximately 0.5 µM in cell-free assays. It shows significantly less activity against other kinases such as CDK1 (IC50 = 4.2 µM) and CDK4 (IC50 = 215 µM). In cell-based assays, the IC50 for growth arrest ranges from 1.25 to 20 µM in various mouse, rat, and human cell lines.

Q3: What is the recommended solvent for preparing this compound for in vivo studies?

Q4: Are there any known in vivo studies using this compound?

A4: Yes, there are a few published in vivo studies. One study in a rat carotid artery model of restenosis reported that a brief intraluminal exposure to this compound resulted in a significant reduction of neointima formation. Another study in a mouse model with colorectal cancer patient-derived xenografts (PDXs) showed that this compound, in combination with a CDK9 inhibitor, led to significant tumor growth inhibition.

Troubleshooting Guides

Issue: Unexpected Toxicity or Adverse Events Observed in Animals

Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration. What should I do?

A:

  • Immediate Action: The first step is to closely monitor the affected animals. Record all clinical signs of toxicity, including changes in weight, behavior, and physical appearance. If severe toxicity is observed, consult with your institution's veterinary staff to provide supportive care or consider humane euthanasia according to your approved animal protocol.

  • Dosage Reduction: The observed toxicity is likely dose-dependent. For subsequent experiments, it is crucial to reduce the dose of this compound. A dose de-escalation of 30-50% is a reasonable starting point.

  • Vehicle Control: Ensure that the vehicle used to dissolve this compound is not causing the toxicity. Administer the vehicle alone to a control group of animals to rule out any vehicle-related adverse effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment: If possible, conduct a pilot PK study to understand the exposure levels of this compound in your animal model at different doses. This can help correlate exposure with both efficacy and toxicity.

  • Staggered Dosing: Consider a less frequent dosing schedule (e.g., every other day instead of daily) to allow for animal recovery between doses.

Issue: Lack of Efficacy at a Non-Toxic Dose

Q: I am not observing the expected therapeutic effect of this compound in my in vivo model, even at doses that appear to be well-tolerated. What could be the reason?

A:

  • Dose Escalation: If no toxicity has been observed, a carefully monitored dose-escalation study should be performed to determine if a higher dose is required for efficacy. Increase the dose in incremental steps (e.g., 50-100% increments) and closely monitor for any signs of toxicity.

  • Target Engagement: Confirm that this compound is reaching its target and inhibiting CDK2 activity in the tumor or target tissue. This can be assessed by measuring the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), in tissue samples.

  • Formulation and Bioavailability: Re-evaluate your formulation. Poor solubility or stability of the compound can lead to low bioavailability and insufficient exposure at the target site. Consider alternative formulations to improve drug delivery.

  • Combination Therapy: As demonstrated in a colorectal cancer model, the efficacy of this compound may be enhanced when used in combination with other therapeutic agents. Research the signaling pathways in your model to identify potential synergistic combinations.

  • Model Sensitivity: It is possible that your specific in vivo model is not sensitive to CDK2 inhibition. Confirm the expression and reliance on the CDK2 pathway in your cell lines or tumor model through in vitro experiments before proceeding with extensive in vivo studies.

Data Presentation

Table 1: In Vitro Activity of this compound

Target/Cell LineAssay TypeIC50 ValueReference
CDK2Cell-free0.5 µM
CDK1Cell-free4.2 µM
CDK4Cell-free215 µM
Various human, mouse, and rat cell linesCell proliferation1.25 - 20 µM

Table 2: In Vivo Studies with this compound

Animal ModelIndicationThis compound Dose/AdministrationKey FindingsObserved ToxicityReference
RatCarotid Artery RestenosisBrief intraluminal exposure>80% inhibition of neointima formationNot specified
Mouse (PDX)Colorectal CancerNot specified (DMSO vehicle)Synergistic tumor growth inhibition with a CDK9 inhibitorNo additional toxicities (weight loss, diarrhea, limb weakness, anxiety/restlessness, or hair loss) were observed.

Experimental Protocols

Protocol 1: In Vivo Dose-Response and Efficacy Study

  • Animal Model: Select a relevant animal model (e.g., tumor xenograft, patient-derived xenograft).

  • Group Allocation: Randomly assign animals to different treatment groups (n=5-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose)

    • Group 3: this compound (Mid dose)

    • Group 4: this compound (High dose)

  • This compound Preparation: Prepare a fresh stock solution of this compound in a suitable vehicle on each day of dosing.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dosing schedule.

  • Efficacy Monitoring: Measure the primary efficacy endpoint regularly (e.g., tumor volume twice a week).

  • Toxicity Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity, and behavior.

  • Endpoint Analysis: At the end of the study, collect tumors or target tissues for pharmacodynamic analysis (e.g., Western blot for p-Rb).

Protocol 2: Basic In Vivo Toxicity Assessment

  • Animal Selection: Use healthy, naive animals of the same strain, sex, and age as in the efficacy studies.

  • Group Allocation: Assign animals to a vehicle control group and at least three this compound dose groups, including a high dose that is expected to induce some level of toxicity (n=3-5 per group).

  • Dosing: Administer this compound for a defined period (e.g., 14 days) following the same route and schedule as the planned efficacy study.

  • Clinical Observations: Perform detailed clinical observations at least once daily. Note any changes in appearance, behavior, or physiological signs.

  • Body Weight: Record body weight at least three times a week.

  • Hematology and Clinical Chemistry: At the end of the treatment period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ-specific toxicities (e.g., liver and kidney function).

  • Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.

Mandatory Visualizations

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2 CDK2 Cyclin E->CDK2 binds & activates CDK2->pRb hyper-phosphorylates This compound This compound This compound->CDK2 inhibits DNA Replication DNA Replication S-Phase Genes->DNA Replication drives

Caption: this compound inhibits CDK2, preventing cell cycle progression from G1 to S phase.

In_Vivo_Dosage_Optimization_Workflow cluster_planning Phase 1: Planning & Preparation cluster_dose_finding Phase 2: Dose Finding & Efficacy cluster_toxicity_assessment Phase 3: Toxicity Assessment Select Model Select Animal Model Formulation Develop Stable Formulation Select Model->Formulation Pilot PK/PD Pilot PK/PD (Optional) Formulation->Pilot PK/PD Dose Escalation Dose Escalation Study (Monitor Efficacy & Toxicity) Pilot PK/PD->Dose Escalation MTD Determine Maximum Tolerated Dose (MTD) Dose Escalation->MTD Optimal Dose Identify Optimal Efficacious Dose MTD->Optimal Dose Toxicity Study Dedicated Toxicity Study (at and above Optimal Dose) Optimal Dose->Toxicity Study Clinical Pathology Hematology & Clinical Chemistry Toxicity Study->Clinical Pathology Histopathology Gross Necropsy & Histopathology Toxicity Study->Histopathology

Caption: A stepwise workflow for optimizing this compound dosage in vivo.

Troubleshooting_In_Vivo_Toxicity Start Toxicity Observed? Monitor Monitor Clinical Signs & Body Weight Start->Monitor Consult_Vet Severe Toxicity? Monitor->Consult_Vet Dose_De-escalation Reduce Dose (30-50%) Vehicle_Control Run Vehicle Control Group Dose_De-escalation->Vehicle_Control Staggered_Dosing Consider Staggered Dosing Vehicle_Control->Staggered_Dosing PK_Analysis Conduct PK Analysis Staggered_Dosing->PK_Analysis Continue_Monitoring Continue Monitoring PK_Analysis->Continue_Monitoring Euthanasia Humane Euthanasia Consult_Vet->Euthanasia Yes Supportive_Care Provide Supportive Care Consult_Vet->Supportive_Care No Supportive_Care->Dose_De-escalation

Caption: A decision-making guide for managing this compound-related in vivo toxicity.

Cvt-313 stability in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Cvt-313.

This compound Stability in DMSO at -20°C

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound in DMSO?

A1: The recommended storage temperature for this compound in DMSO is -20°C for short- to mid-term storage and -80°C for long-term storage.

Q2: How long is a this compound solution in DMSO stable at -20°C?

A2: There are conflicting reports from various suppliers regarding the stability of this compound in DMSO at -20°C. Some sources suggest a stability of up to one year, while others recommend usage within one month. Due to this discrepancy, it is highly recommended to perform a stability assessment under your specific laboratory conditions, especially for long-term experiments. For critical applications, preparing fresh solutions is the safest approach.

Q3: What are the signs of this compound degradation in a DMSO solution?

A3: Visual signs of degradation can include color change or precipitation in the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks and a decrease in the parent compound's peak area.

Q4: Can I freeze-thaw my this compound DMSO stock solution?

A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate degradation. It is best practice to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no activity of this compound in an experiment. 1. Degradation of this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Incorrect concentration: Errors in dilution or calculation. 3. Insoluble compound: this compound may have precipitated out of the solution.1. Use a fresh aliquot of this compound stock solution. If the problem persists, prepare a fresh stock from solid material. Consider performing a stability check of your stock solution using HPLC. 2. Verify all calculations and ensure accurate pipetting. 3. Before use, ensure the DMSO stock is completely thawed and vortexed. Visually inspect for any precipitate. If precipitation is observed, gently warm the solution at 37°C and vortex to redissolve.
Inconsistent results between experiments. 1. Variability in stock solution: Use of different stock solutions with varying stability. 2. Inconsistent experimental conditions: Minor variations in incubation times, cell densities, or reagent concentrations.1. Use the same batch of this compound and the same stock solution for a set of related experiments. Aliquot the stock to ensure consistency. 2. Standardize all experimental parameters and document them meticulously.
Precipitation observed in cell culture media after adding this compound. Low solubility in aqueous media: The final concentration of DMSO might be too low to keep this compound in solution, or the this compound concentration is above its solubility limit in the final medium.1. Ensure the final DMSO concentration in the cell culture medium is sufficient to maintain solubility (typically ≤0.5%). 2. Perform a serial dilution of the DMSO stock in the medium to avoid shocking the compound out of solution. 3. Check the recommended working concentration for your specific cell line and experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO at -20°C

This protocol outlines a general procedure for determining the stability of this compound in DMSO using HPLC.

1. Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a suitable C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Aliquot the stock solution into multiple small, single-use vials.

  • Store the aliquots at -20°C.

3. Stability Time Points:

  • Establish time points for analysis (e.g., Day 0, Day 7, Day 14, Day 30, Day 60, etc.).

4. HPLC Analysis:

  • Time 0: Immediately after preparation, thaw one aliquot and dilute it to a working concentration (e.g., 100 µM) with the mobile phase. Inject into the HPLC system.

  • Record the chromatogram, noting the retention time and peak area of the main this compound peak. This will serve as the baseline.

  • Subsequent Time Points: At each scheduled time point, thaw a new aliquot and analyze it by HPLC under the same conditions.

  • Compare the peak area of the this compound peak to the Time 0 sample. Look for the appearance of new peaks, which may indicate degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0.

  • A common threshold for stability is retaining ≥90% of the initial compound.

Table 1: Example Stability Data for this compound in DMSO at -20°C

Time PointThis compound Remaining (%)Observations
Day 0100Single major peak observed.
Day 799.5No significant change.
Day 1498.2Minor degradation peak appears.
Day 3095.1Increase in degradation peak area.
Day 6089.8Significant degradation observed.

Note: This is example data. Actual results may vary.

Visualizations

CDK2 Signaling Pathway in G1/S Phase Transition

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The diagram below illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition of the cell cycle, a key pathway inhibited by this compound.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_Gene Cyclin E Gene Transcription E2F->CyclinE_Gene activates S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes activates CyclinE_CDK2 Cyclin E-CDK2 CyclinE_Gene->CyclinE_CDK2 leads to CyclinE_CDK2->Rb hyperphosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes Cvt313 This compound Cvt313->CyclinE_CDK2 inhibits

Caption: this compound inhibits the Cyclin E-CDK2 complex, preventing Rb hyperphosphorylation and blocking the G1/S transition.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.

Stability_Workflow Start Start: Prepare this compound Stock in DMSO Aliquot Aliquot into Single-Use Vials Start->Aliquot Store Store Aliquots at -20°C Aliquot->Store Time_Points Define Analysis Time Points (Day 0, 7, 14, 30, 60) Store->Time_Points Analyze_T0 Analyze Time 0 Sample by HPLC (Baseline) Time_Points->Analyze_T0 Analyze_Tx Analyze Subsequent Time Points (Tx) by HPLC Time_Points->Analyze_Tx Compare Compare Tx to T0: - Peak Area - Degradation Peaks Analyze_T0->Compare Analyze_Tx->Compare Data_Analysis Calculate % this compound Remaining Compare->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: Workflow for determining the stability of this compound in DMSO using HPLC analysis over time.

Cvt-313 IC50 variability across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the CDK2 inhibitor, CVT-313.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action involves binding to the ATP pocket of CDK2, which prevents the phosphorylation of its substrates. This inhibition leads to the blockage of retinoblastoma (Rb) protein hyperphosphorylation, a critical step for cell cycle progression.[2] Consequently, cells treated with this compound arrest at the G1/S boundary of the cell cycle.[2]

Q2: What is the reported IC50 of this compound?

A2: The in vitro IC50 of this compound for CDK2 in cell-free assays is consistently reported as 0.5 µM.[1][2] However, the IC50 for cell growth inhibition in various cell lines is broader, typically ranging from 1.25 to 20 µM.[1][2] For specific cell line data, please refer to the data table below.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO and ethanol.

Q4: How should this compound be stored?

A4: this compound should be stored at -20°C.

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in a cell-free assay and across various cell lines.

Target/Cell LineAssay TypeIC50 (µM)Reference
CDK2Cell-Free Kinase Assay0.5[1][2]
A549 (Human Lung Carcinoma)Cell Growth Inhibition1.2[3]
MRC-5 (Human Fetal Lung Fibroblast)Not Specified12.5
4T1 (Mouse Breast Cancer)Cell Viability AssayIneffective[4]
Various Mouse, Rat, and Human Cell LinesGrowth Arrest1.25 - 20[1][2]

Experimental Protocols

Detailed methodologies for common assays used to determine the IC50 of this compound are provided below.

MTT Assay for Cell Viability

This protocol is a general guideline for determining cell viability and can be adapted for specific cell lines and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and treat the cells as described in the MTT assay protocol.

  • Incubation: Incubate for the desired treatment period.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control and determine the IC50 value as described for the MTT assay.

Signaling Pathway and Experimental Workflow Diagrams

This compound Signaling Pathway

CVT313_Pathway cluster_G1_S G1/S Phase Transition cluster_Inhibition Inhibition by this compound CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex Rb Rb CDK2->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CellCycleArrest G1/S Arrest CVT313 This compound CVT313->CDK2 inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and causing G1/S cell cycle arrest.

IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed 96-well Plate Cell_Culture->Seed_Plate Serial_Dilution 3. Prepare this compound Serial Dilutions Treat_Cells 4. Treat Cells Serial_Dilution->Treat_Cells Incubate 5. Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Read_Plate 7. Read Plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Calculate_Viability 8. Calculate % Viability Read_Plate->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

Caption: A generalized workflow for determining the IC50 of this compound in cell-based assays.

Troubleshooting Guide

Issue 1: High variability in IC50 values between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Recommendation: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and consider excluding the outer wells of the 96-well plate, which are more prone to evaporation (the "edge effect").

  • Possible Cause 2: Variation in Compound Potency.

    • Recommendation: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 3: Differences in Incubation Time.

    • Recommendation: Use a consistent incubation time for all experiments. IC50 values can be time-dependent.

  • Possible Cause 4: Cell Passage Number.

    • Recommendation: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

Issue 2: IC50 value is significantly different from the expected range (1.25-20 µM).

  • Possible Cause 1: Cell Line-Specific Sensitivity.

    • Recommendation: Different cell lines exhibit varying sensitivity to CDK2 inhibitors. This can be due to differences in the expression levels of CDK2, its cyclin partners (Cyclin E and A), or endogenous CDK inhibitors (e.g., p21, p27). For example, this compound was found to be ineffective in the 4T1 breast cancer cell line.[4] It is crucial to consider the genetic background of the cell line being used.

  • Possible Cause 2: Assay-Dependent Differences.

    • Recommendation: The choice of viability assay can influence the determined IC50. Assays measuring different cellular parameters (e.g., metabolic activity vs. ATP levels) may yield different results. Ensure the chosen assay is appropriate for your cell line and experimental question.

  • Possible Cause 3: Compound Instability or Degradation.

    • Recommendation: Confirm the integrity of your this compound stock. If possible, verify its activity in a cell line with a known IC50.

Issue 3: Poor dose-response curve (no clear sigmoidal shape).

  • Possible Cause 1: Inappropriate Concentration Range.

    • Recommendation: The concentration range of this compound may be too high or too low. Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 0.01 µM to 100 µM) to identify the appropriate range for your specific cell line.

  • Possible Cause 2: Cytotoxicity vs. Cytostatic Effects.

    • Recommendation: this compound primarily induces cell cycle arrest (a cytostatic effect). At very high concentrations, it may induce cytotoxicity. The shape of the dose-response curve can be influenced by which effect is predominant at the tested concentrations. Consider assays that can distinguish between cytostatic and cytotoxic effects.

  • Possible Cause 3: Issues with the Viability Assay.

    • Recommendation: Ensure that the viability assay is performing optimally. For MTT assays, incomplete formazan solubilization can lead to inaccurate readings. For luminescent assays, ensure that the signal has stabilized before reading.

References

issues with Cvt-313 long-term storage and potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and potency of Cvt-313. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions regarding the storage, handling, and use of this compound.

Q1: What are the optimal long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C.[1][2][3][4][5] Under these conditions, the compound is stable for at least four years.[3][4]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[1][5] For stock solutions, dissolve this compound in fresh, anhydrous DMSO to a concentration of up to 100 mM.[1][5] It is crucial to use high-quality, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2][6]

For storage of stock solutions:

  • For up to 1 year: Aliquot and store at -80°C.[2][6]

  • For up to 1 month: Aliquot and store at -20°C.[2][6]

To maintain potency, it is critical to avoid repeated freeze-thaw cycles.[2][6]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation in your this compound stock solution, gently warm the tube to 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[4] This can help to redissolve the compound. To prevent precipitation, ensure you are using fresh, anhydrous DMSO for dissolution.

Q4: I am observing a decrease in the inhibitory effect of this compound in my cell-based assays. What could be the cause?

A4: A decrease in potency can be attributed to several factors:

  • Improper Storage: The most common cause is improper storage of the stock solution, such as repeated freeze-thaw cycles or storage at an incorrect temperature.

  • Degradation in Aqueous Media: While specific degradation pathways in aqueous media are not well-documented, it is best practice to prepare fresh dilutions in your cell culture medium for each experiment from a frozen stock. Do not store this compound in aqueous solutions for extended periods.

  • Incorrect Concentration: Verify your calculations and the initial concentration of your stock solution.

  • Cell Line Variability: The IC50 for growth arrest can range from 1.25 to 20 µM depending on the cell line.[2][6][7]

To troubleshoot, we recommend performing a potency validation assay as described in the "Experimental Protocols" section below.

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported IC50 of approximately 0.5 µM.[2][3][6][7] By inhibiting CDK2, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[2][6][8] This maintains Rb in its active, hypophosphorylated state, which in turn keeps the transcription factor E2F sequestered, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This results in a cell cycle arrest at the G1/S boundary.[2][3][6][8]

Data Presentation: this compound Storage and Stability

The following tables summarize the recommended storage conditions and expected stability of this compound.

Table 1: this compound Powder Storage Recommendations

Storage TemperatureRecommended DurationExpected Stability
-20°CUp to 4 years≥ 98% Purity
Room TemperatureShort-term (shipping)Stable

Table 2: this compound Stock Solution (in anhydrous DMSO) Storage Recommendations

Storage TemperatureRecommended DurationExpected Stability
-80°CUp to 1 yearHigh
-20°CUp to 1 monthModerate
4°CNot RecommendedLow
Room TemperatureNot RecommendedVery Low

Experimental Protocols

Protocol 1: In Vitro CDK2 Kinase Assay for Potency Validation

This protocol allows for the determination of the IC50 value of this compound to validate its potency.

Materials:

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Histone H1 protein (as substrate)

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose paper

  • Phosphoric acid solution

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant CDK2/Cyclin complex, and the desired concentration of this compound or DMSO as a vehicle control.

  • Add Histone H1 substrate to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Thermal Shift Assay for this compound Binding Confirmation

This assay confirms the binding of this compound to CDK2 by measuring the increase in the protein's melting temperature (Tm).

Materials:

  • Recombinant CDK2 protein

  • This compound stock solution (in DMSO)

  • SYPRO Orange dye

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Real-time PCR instrument

Methodology:

  • Prepare a solution of CDK2 protein in the assay buffer.

  • In separate wells of a 96-well PCR plate, add the CDK2 solution.

  • Add this compound at various concentrations (e.g., 10 µM and 100 µM) or DMSO (as a control) to the wells.

  • Incubate at room temperature for approximately 1 hour.

  • Add SYPRO Orange dye to each well.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis, gradually increasing the temperature.

  • The instrument will record the fluorescence of the SYPRO Orange dye, which increases as the protein unfolds.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in the Tm in the presence of this compound indicates successful binding and stabilization of the protein.[9]

Visualizations

Signaling Pathway of this compound Action

Cvt313_Pathway Cvt313 This compound CDK2_CyclinE CDK2/Cyclin E Cvt313->CDK2_CyclinE Rb_p p-Rb (Inactive) Rb Rb (Active) CDK2_CyclinE->Rb Phosphorylation E2F E2F Rb->Rb_p Rb->E2F Sequesters G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Mechanism of this compound induced G1/S cell cycle arrest.

Experimental Workflow for this compound Potency Validation```dot

// Nodes start [label="Start: Suspected\nLoss of Potency", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; prep_reagents [label="Prepare Reagents:\n- this compound dilutions\n- CDK2/Cyclin complex\n- Substrate (Histone H1)\n- [γ-³²P]ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; run_assay [label="Perform In Vitro\nKinase Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; measure [label="Measure Radioactivity\n(Scintillation Counting)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\n- Calculate % Inhibition\n- Plot Dose-Response Curve", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; compare [label="Compare IC50 to\nExpected Value (~0.5 µM)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; potent [label="Potency Confirmed", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; not_potent [label="Potency Reduced", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_reagents; prep_reagents -> run_assay; run_assay -> measure; measure -> analyze; analyze -> ic50; ic50 -> compare; compare -> potent [label=" IC50 is as expected"]; compare -> not_potent [label=" IC50 is higher"]; }

Caption: Logical steps for troubleshooting this compound potency problems.

References

Technical Support Center: Refining Cvt-313 Treatment for Cell Cycle Synchronization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Cvt-313 in cell cycle synchronization experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining treatment duration and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell cycle synchronization?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 activity is essential for the progression of cells from the G1 to the S phase of the cell cycle.[3] By competitively inhibiting the ATP-binding site of CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb).[1][4] This leads to a reversible arrest of the cell cycle at the G1/S boundary, resulting in a synchronized cell population.[1][3]

Q2: What is the optimal concentration of this compound for cell cycle synchronization?

A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. The IC50 for growth arrest generally ranges from 1.25 to 20 µM.[1][3] For synchronization, a concentration that effectively arrests cells at the G1/S boundary with minimal cytotoxicity should be used. It is recommended to perform a dose-response experiment and assess cell cycle distribution and viability.

Q3: How long should I treat my cells with this compound for effective synchronization?

A3: The optimal treatment duration depends on the cell line's doubling time. A common starting point is to treat for a duration equivalent to one full cell cycle (e.g., 18-24 hours for many cancer cell lines). This allows for the majority of the asynchronous population to progress through the cell cycle and accumulate at the G1/S checkpoint.

Q4: Is the cell cycle arrest induced by this compound reversible?

A4: Yes, the cell cycle arrest induced by this compound is reversible. Upon removal of the inhibitor from the culture medium, cells can re-enter the cell cycle and proceed synchronously through S, G2, and M phases. The efficiency of re-entry can be cell-type dependent.

Q5: How can I verify the efficiency of cell cycle synchronization with this compound?

A5: The most common method to verify synchronization is through flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI) or DAPI. A successfully synchronized population will show a significant enrichment of cells in the G1 phase (a single peak at 2N DNA content).

Q6: Can this compound be used in combination with other synchronization methods?

A6: While this compound is effective on its own for G1/S arrest, combining it with other methods is generally not necessary and may increase cellular stress. For arresting cells at other cell cycle stages, different specific inhibitors would be required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Synchronization Efficiency - Suboptimal this compound concentration.- Inappropriate treatment duration.- Cell line is resistant to this compound.- High cell density leading to contact inhibition.- Perform a dose-response curve (e.g., 1 µM to 20 µM) and analyze cell cycle profiles by flow cytometry to find the optimal concentration.- Adjust the treatment duration based on the cell line's doubling time. An initial time course of 12, 18, and 24 hours is recommended.- Consider that some cell lines may have altered cell cycle regulation rendering them less sensitive. Confirm CDK2 expression and activity if possible.- Ensure cells are seeded at a density that allows for exponential growth throughout the experiment.
Significant Cell Death - this compound concentration is too high.- Prolonged treatment duration.- Cell line is particularly sensitive to CDK2 inhibition.- Reduce the concentration of this compound.- Shorten the incubation time.- Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT, or Annexin V/PI staining) in parallel with the cell cycle analysis to determine the toxicity threshold.
Cells Do Not Re-enter the Cell Cycle After this compound Removal - Incomplete removal of this compound.- Irreversible cell cycle arrest or induction of senescence.- Cellular stress.- Wash the cells thoroughly with fresh, pre-warmed, serum-free media (2-3 times) before adding complete growth media.- Use a lower concentration of this compound or a shorter treatment duration. Assess markers of senescence (e.g., SA-β-gal staining).- Ensure gentle handling of cells during washes and media changes.
Variability Between Experiments - Inconsistent cell density at the start of the experiment.- Variation in this compound stock solution activity.- Differences in cell passage number.- Maintain a consistent seeding density for all experiments.- Prepare a large batch of this compound stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Avoid repeated freeze-thaw cycles.- Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Data Presentation

Table 1: this compound Inhibitory Concentrations (IC50) Against Various Cyclin-Dependent Kinases

KinaseIC50 (µM)
CDK2/cyclin A0.5[1][5]
CDK1/cyclin B4.2[5]
CDK4/cyclin D1215[5]
CDK50.42[6]

Table 2: Recommended Starting Concentrations and Treatment Durations for this compound Mediated Cell Cycle Synchronization

Cell Line TypeStarting this compound Concentration (µM)Recommended Treatment Duration (hours)
Human Diploid Fibroblasts (e.g., MRC-5)5 - 12.5[1]18 - 24
Human Lung Carcinoma (e.g., A549)1 - 518 - 24
Human Bone Osteosarcoma (e.g., U2OS)5 - 1518 - 24
Human Cervical Cancer (e.g., HeLa)10 - 2018 - 24

Note: These are starting recommendations. Optimal conditions should be determined for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration for G1/S Arrest
  • Cell Seeding: Plate cells at a density that will not exceed 70-80% confluency by the end of the experiment.

  • This compound Treatment: The following day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period equivalent to their cell cycle duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at 4°C overnight or until analysis.

  • Staining and Analysis: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The optimal concentration will be the lowest concentration that achieves a maximal G1 peak with minimal sub-G1 population (indicative of apoptosis).

Protocol 2: Cell Synchronization and Release using this compound
  • Synchronization: Treat cells with the predetermined optimal concentration of this compound for the optimized duration.

  • Release: To release the cells from the G1/S block, aspirate the this compound containing medium. Wash the cells twice with pre-warmed, serum-free medium. Add fresh, pre-warmed complete growth medium.

  • Time-Course Collection: Harvest cells at various time points post-release (e.g., 0, 2, 4, 6, 8, 12, 16, 24 hours).

  • Analysis: Analyze the cell cycle progression at each time point by flow cytometry as described in Protocol 1. A successful synchronous progression will show a wave of cells moving from G1, through S, and into G2/M over time.

Visualizations

Cvt_313_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription Cvt313 This compound Cvt313->CyclinE_CDK2 CyclinE_CDK2->pRb Hyper-phosphorylates Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Release_Analysis Release & Analysis Start Seed Cells Add_Cvt313 Add this compound Start->Add_Cvt313 Incubate Incubate (18-24h) Add_Cvt313->Incubate Wash Wash to Remove this compound Incubate->Wash Release Add Fresh Medium Wash->Release Collect Collect Time Points Release->Collect Analyze Flow Cytometry Analysis Collect->Analyze Troubleshooting_Logic Start Experiment Outcome Low_Sync Low Synchronization? Start->Low_Sync High_Death High Cell Death? Low_Sync->High_Death No Optimize_Conc Optimize Concentration & Duration Low_Sync->Optimize_Conc Yes No_Reentry No Re-entry? High_Death->No_Reentry No Reduce_Conc Reduce Concentration & Duration High_Death->Reduce_Conc Yes Check_Washout Improve Washout & Assess Senescence No_Reentry->Check_Washout Yes Success Successful Synchronization No_Reentry->Success No

References

Technical Support Center: Cvt-313 & CDK1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Cvt-313 on Cyclin-Dependent Kinase 1 (CDK1) activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, selective, reversible, and ATP-competitive inhibitor of Cyclin-Dependent Kinase 2 (CDK2)[1]. It is often used in research to study the roles of CDK2 in cell cycle progression and other cellular processes.

Q2: Does this compound inhibit CDK1 activity?

Yes, while this compound is most potent against CDK2, it can also inhibit CDK1, albeit at higher concentrations[1][2][3][4]. This is a critical consideration for experiments aiming for specific CDK2 inhibition.

Q3: What is the difference in potency of this compound against CDK2 versus CDK1?

This compound exhibits significantly higher selectivity for CDK2 over CDK1. Reports indicate that a concentration 8.5 times higher is required for half-maximal inhibition of CDK1 compared to CDK2[1][3][4].

Q4: What is the mechanism of inhibition for this compound?

This compound acts as an ATP-competitive inhibitor[1][3]. This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experiments involving CDK1.

Issue Possible Cause Recommended Solution
Unexpected inhibition of CDK1-mediated processes. The concentration of this compound being used is high enough to inhibit CDK1.Titrate this compound to the lowest effective concentration for CDK2 inhibition to minimize off-target effects on CDK1. Refer to the IC50 values in Table 1 for guidance.
Difficulty in achieving selective CDK2 inhibition in cellular assays. The cellular concentration of this compound may be higher than intended, leading to CDK1 inhibition.Perform a dose-response curve in your specific cell line to determine the optimal concentration for selective CDK2 inhibition. Monitor markers for both CDK1 and CDK2 activity.
Inconsistent results in kinase assays. Variability in ATP concentration in the assay. As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by ATP levels.Maintain a consistent and well-defined ATP concentration across all kinase assays. Ideally, this should be at or near the Km of the kinase for ATP.
This compound appears less potent than expected. Degradation of the this compound stock solution.Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately, protected from light and moisture. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound against various cyclin-dependent kinases.

Table 1: this compound Inhibitory Activity

KinaseIC50KiNotes
CDK2 0.5 µM[1][2][3][4][5]95 nM[1][3]Primary target of this compound.
CDK1 4.2 µM[1][4]-Approximately 8.5-fold less sensitive than CDK2[1][3][4].
CDK4 215 µM[1][4]-Significantly less sensitive than CDK2 and CDK1[1][3][4].
CDK5 0.42 µM[6][7]-Potent inhibition, similar to CDK2.

Experimental Protocols

Key Experiment: In Vitro Kinase Assay to Determine this compound IC50 for CDK1

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against CDK1.

Materials:

  • Active CDK1/Cyclin B complex

  • Histone H1 (or other suitable CDK1 substrate)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • Assay plates (e.g., 384-well white plates)[8]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)[9]

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of this compound in kinase buffer at the desired concentrations.

    • Prepare a solution of CDK1/Cyclin B enzyme in kinase buffer.

    • Prepare a substrate/ATP mix containing Histone H1 and ATP in kinase buffer.

  • Assay Setup:

    • Add a small volume (e.g., 1 µL) of the this compound dilution or a vehicle control (e.g., 5% DMSO) to the wells of the assay plate[9].

    • Add the CDK1/Cyclin B enzyme solution to each well[9].

    • Initiate the kinase reaction by adding the substrate/ATP mix to each well[9].

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes)[9].

  • Detection:

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay:

      • Add ADP-Glo™ Reagent and incubate for 40 minutes[9].

      • Add Kinase Detection Reagent and incubate for 30 minutes[9].

      • Record luminescence[9].

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

cluster_0 This compound Inhibition Workflow A Prepare Reagents (this compound, CDK1, Substrate, ATP) B Set up Kinase Assay (Plate Inhibitor, Enzyme, Substrate/ATP) A->B C Incubate at Controlled Temperature B->C D Stop Reaction & Detect Signal (e.g., Luminescence) C->D E Data Analysis (Calculate % Inhibition, Determine IC50) D->E

Caption: Experimental workflow for determining the IC50 of this compound.

cluster_1 CDK1 Signaling Pathway & this compound Inhibition CDK1_CyclinB CDK1/Cyclin B (Active Complex) Substrate Substrate Protein CDK1_CyclinB->Substrate phosphorylates ADP ADP CDK1_CyclinB->ADP Phospho_Substrate Phosphorylated Substrate (Cell Cycle Progression) Substrate->Phospho_Substrate Cvt313 This compound Cvt313->CDK1_CyclinB inhibits (ATP-competitive) ATP ATP ATP->CDK1_CyclinB binds

Caption: this compound inhibits CDK1 by blocking ATP binding.

References

troubleshooting unexpected results with Cvt-313 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results with the selective CDK2 inhibitor, Cvt-313. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, selective, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2), with a reported IC50 of approximately 0.5 µM.[1][2][3][4][5] It also demonstrates inhibitory activity against CDK5 in the sub-micromolar range.[2][6][7] By inhibiting CDK2, this compound prevents the hyperphosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S boundary.[1][2][4]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and ethanol.[2][7] Stock solutions should be stored at -20°C.[2][7][8] For cell-based assays, it is recommended to use fresh DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce solubility.[2]

Q3: What is the typical concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. The IC50 for growth arrest has been reported to range from 1.25 to 20 µM.[1][2][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Unexpected Results

This section addresses common issues that may arise during experiments with this compound.

Issue 1: No significant inhibition of cell proliferation at expected concentrations.

Possible Causes and Troubleshooting Steps:

  • Incorrect Concentration:

    • Verify Calculations: Double-check all calculations for preparing stock and working solutions.

    • Perform Dose-Response: If you have not already, run a dose-response experiment with a wide range of this compound concentrations to determine the IC50 in your specific cell line.

  • Compound Instability:

    • Fresh Stock: Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.

    • Proper Storage: Ensure the compound has been stored correctly at -20°C.

  • Cell Line Resistance:

    • CDK2 Expression: Confirm that your cell line expresses CDK2 at a sufficient level.

    • Alternative Pathways: Consider that the cell line may have redundant or alternative signaling pathways that bypass the need for CDK2 activity.

Issue 2: Higher than expected cell death or cytotoxicity.

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects:

    • High Concentrations: At higher concentrations, this compound can inhibit other kinases, such as CDK1, which can lead to mitotic catastrophe and increased cell death.[9] Try using a lower concentration of this compound.

    • Titrate Concentration: Perform a toxicity assay (e.g., LDH release assay) alongside your primary assay to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

  • Solvent Toxicity:

    • DMSO Control: Ensure you have a vehicle control (DMSO-treated cells) to assess the toxicity of the solvent itself. The final concentration of DMSO in the culture medium should typically be below 0.5%.

Issue 3: Inconsistent results between experiments.

Possible Causes and Troubleshooting Steps:

  • Experimental Variability:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Density: Ensure that cells are seeded at the same density for each experiment.

    • Standardized Protocols: Adhere strictly to standardized protocols for cell culture, treatment, and assays.

Data Summary Table

The following table summarizes the expected outcomes versus potential unexpected results when using this compound.

ParameterExpected OutcomePotential Unexpected OutcomePossible Reason for Discrepancy
Cell Proliferation Dose-dependent inhibitionNo inhibition or weak effectCell line resistance, compound instability
Cell Cycle Arrest at G1/S phaseNo cell cycle arrest, or arrest at other phasesOff-target effects at high concentrations (e.g., CDK1 inhibition leading to G2/M arrest)
Rb Phosphorylation Decreased hyperphosphorylationNo change in Rb phosphorylationIneffective concentration, inactive compound
Cell Viability Maintained at effective concentrationsSignificant decrease in viabilityHigh concentration leading to cytotoxicity, solvent toxicity

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-Rb
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound Signaling Pathway

Cvt313_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Inactivates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Hyperphosphorylates & Inactivates E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Cvt313 This compound Cvt313->CyclinE_CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing Rb hyperphosphorylation and G1/S transition.

General Experimental Workflow for this compound

Cvt313_Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Culture (Select appropriate cell line) start->cell_culture treatment 2. This compound Treatment (Dose-response & time-course) cell_culture->treatment assay 3. Cellular/Biochemical Assay (e.g., Viability, Western Blot, FACS) treatment->assay data_collection 4. Data Collection assay->data_collection analysis 5. Data Analysis (Statistical analysis, IC50 calculation) data_collection->analysis conclusion End: Conclusion analysis->conclusion

Caption: A typical experimental workflow for investigating the effects of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of CVT-313 and Other CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CDK2 inhibitor CVT-313 with other notable alternatives in the field. The data presented is curated from various scientific publications and databases to assist researchers in making informed decisions for their drug discovery and development endeavors.

Quantitative Efficacy Comparison of CDK2 Inhibitors

The following table summarizes the in vitro potency of this compound against Cyclin-Dependent Kinase 2 (CDK2) and other related kinases. For comparative purposes, data for other well-characterized CDK inhibitors, including Dinaciclib, Roscovitine, and PF-06873600, are also included. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics for evaluating the efficacy of these compounds.

InhibitorTargetIC50 (µM)Ki (nM)Selectivity Notes
This compound CDK2 0.5 [1]95 [1]Potent and selective for CDK2.[1]
CDK14.2[1]-8.5-fold more selective for CDK2 than CDK1.[1]
CDK4/D1215[1]-430-fold more selective for CDK2 than CDK4.[1]
CDK50.42-Also inhibits CDK5 in the sub-micromolar range.
Dinaciclib CDK20.001-A potent inhibitor of CDK2, CDK5, CDK1, and CDK9.
CDK10.003-
CDK50.001-
CDK90.004-
Roscovitine CDK20.7-Selective for CDKs, with little effect on CDK4/6.
CDK10.65-
CDK50.16-
PF-06873600 CDK2-0.1A potent inhibitor of CDK2, CDK4, and CDK6.
CDK4-1.2
CDK6-0.1

Experimental Protocols

The determination of inhibitor potency is crucial for the comparative analysis of CDK2 inhibitors. Below are detailed methodologies for two common in vitro kinase assays used to derive the IC50 and Ki values presented in this guide.

Radiometric Filter Binding Assay

This assay is a standard method for measuring the activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [³³P]-ATP into a substrate.

Materials:

  • Active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Substrate (e.g., Histone H1)

  • [γ-³³P]-ATP

  • Kinase reaction buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT)

  • P81 phosphocellulose filter paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity retained on the filter papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luminescence-Based Kinase Assay (Kinase-Glo®)

This homogeneous assay quantifies the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. The amount of ATP is inversely proportional to the kinase activity.

Materials:

  • Active CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • Kinase-Glo® Reagent

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[2]

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of a white opaque plate, containing the kinase, substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.

  • Add ATP to initiate the reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 20-60 minutes).

  • Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition based on the reduction in luminescence and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CDK2 signaling and the experimental procedures used to study them is essential for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

CDK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Substrates & Effects cluster_inhibitors Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex CyclinA Cyclin A CyclinA->CDK2 forms complex CAK CDK-Activating Kinase (CAK) CAK->CDK2 phosphorylates (activates) Rb Retinoblastoma Protein (Rb) CDK2->Rb phosphorylates (inactivates) p27 p27Kip1 CDK2->p27 phosphorylates (inactivates) LSD1 LSD1 CDK2->LSD1 phosphorylates DOT1L DOT1L CDK2->DOT1L phosphorylates Rad54 Rad54 CDK2->Rad54 phosphorylates E2F E2F Transcription Factors Rb->E2F releases DNA_Replication DNA Replication E2F->DNA_Replication promotes Cell_Cycle_Progression G1/S Phase Transition E2F->Cell_Cycle_Progression promotes CVT313 This compound CVT313->CDK2 Other_Inhibitors Other CDK2 Inhibitors Other_Inhibitors->CDK2

Caption: CDK2 Signaling Pathway.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) start->prepare_reagents reaction_setup Set up Kinase Reaction prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Detection (Radiometric or Luminescence) incubation->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis end End data_analysis->end

Caption: General Kinase Assay Workflow.

References

Cvt-313: A Potent and Selective CDK2 Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cvt-313's selectivity for Cyclin-Dependent Kinase 2 (CDK2) over CDK1 and CDK4, supported by experimental data. We delve into the methodologies behind these findings and offer a comparative analysis with other known CDK inhibitors.

This compound has emerged as a valuable tool for studying the specific roles of CDK2 in cell cycle regulation and its potential as a therapeutic target. Its high selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to the inhibition of CDK2.

Comparative Selectivity of this compound

This compound demonstrates potent and selective inhibition of CDK2. Quantitative analysis of its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant preference for CDK2 over other key cell cycle-regulating CDKs, namely CDK1 and CDK4.[1][2]

InhibitorCDK2 IC50 (μM)CDK1 IC50 (μM)CDK4 IC50 (μM)Selectivity (Fold) CDK1/CDK2Selectivity (Fold) CDK4/CDK2
This compound ~0.5[1][2]~4.2[1]~215[1]~8.4~430
Roscovitine0.70.65>100[3]~0.9>142
Dinaciclib0.0010.0030.06-0.1360-100

As the data indicates, this compound is approximately 8.4-fold more selective for CDK2 than for CDK1 and about 430-fold more selective for CDK2 than for CDK4.[1] This high degree of selectivity, particularly over CDK4, makes it a superior tool for dissecting the specific functions of CDK2. In comparison, Roscovitine shows similar potency against CDK1 and CDK2, offering less selectivity between these two kinases.[3][4] Dinaciclib, while a potent inhibitor of multiple CDKs, displays a lower selectivity margin between CDK2, CDK1, and CDK9.[5][6]

Unraveling the Mechanism: The CDK Signaling Pathway

Cyclin-dependent kinases are key regulators of the cell cycle. CDK4, in complex with cyclin D, and CDK2, in complex with cyclin E and then cyclin A, are crucial for the G1 to S phase transition. CDK1, complexed with cyclin B, is the primary driver of the G2 to M phase transition and mitosis. The selective inhibition of CDK2 by this compound allows for the specific interrogation of its roles in S phase entry and progression.

CDK Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols: Determining Kinase Inhibitor Selectivity

The selectivity of this compound was determined using in vitro kinase inhibition assays. These assays are fundamental in drug discovery and chemical biology for quantifying the potency and specificity of small molecule inhibitors.

General Principle of an In Vitro Kinase Assay

The core of the assay is to measure the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is typically assessed by quantifying the phosphorylation of a specific substrate.

Detailed Methodology (Generalized)
  • Reagents and Materials:

    • Purified, active recombinant CDK1/cyclin B, CDK2/cyclin A (or cyclin E), and CDK4/cyclin D1 enzymes.

    • A suitable kinase-specific substrate (e.g., Histone H1 for CDKs).

    • Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays, or non-radiolabeled ATP for luminescence-based assays.

    • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and other components to ensure optimal enzyme activity).

    • The inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Multi-well plates (e.g., 96-well or 384-well).

    • Detection reagents (e.g., scintillation fluid for radiometric assays, or reagents for luminescence-based assays like ADP-Glo™).

    • Instrumentation for detection (e.g., scintillation counter or luminometer).

  • Assay Procedure:

    • A master mix is prepared containing the kinase reaction buffer, the kinase enzyme, and the substrate.

    • The inhibitor (this compound) is serially diluted to create a range of concentrations. These dilutions, along with a vehicle control (DMSO), are added to the wells of the multi-well plate.

    • The master mix is then dispensed into the wells containing the inhibitor.

    • The kinase reaction is initiated by the addition of ATP (containing the radiolabel or for use in luminescence detection).

    • The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, for example, by adding a stop solution (e.g., EDTA or phosphoric acid).

    • The amount of phosphorylated substrate is then quantified. In a radiometric assay, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. In a luminescence-based assay like ADP-Glo™, the amount of ADP produced is measured, which is directly proportional to kinase activity.[7][8]

  • Data Analysis:

    • The raw data (e.g., counts per minute or relative light units) are converted to percent inhibition relative to the vehicle control.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • A non-linear regression analysis is performed to fit a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Kinase (CDK1, 2, 4) - Substrate - ATP - Buffer plate Dispense Inhibitor and Kinase/Substrate Mix into Plate reagents->plate inhibitor Serial Dilution of this compound inhibitor->plate start_reaction Initiate Reaction with ATP plate->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Terminate Reaction incubation->stop_reaction quantify Quantify Substrate Phosphorylation stop_reaction->quantify analyze Calculate % Inhibition quantify->analyze ic50 Determine IC50 from Dose-Response Curve analyze->ic50

Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

The available experimental data robustly validates this compound as a potent and highly selective inhibitor of CDK2. Its significant selectivity over CDK1 and, most notably, CDK4, makes it an invaluable chemical probe for elucidating the specific biological functions of CDK2 in cellular processes and disease models. The detailed understanding of its inhibitory profile, supported by well-established experimental methodologies, provides researchers with a high degree of confidence in their experimental outcomes when utilizing this compound.

References

Unraveling the Anti-Proliferative Potential of Cvt-313 Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the CDK2 inhibitor, Cvt-313, demonstrates its efficacy in halting cancer cell growth by targeting the cell cycle. This guide provides an in-depth comparison of its effects on various cancer models, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has emerged as a promising candidate in preclinical studies for its ability to curb aberrant cell proliferation.[1][2][3] By competitively binding to the ATP pocket of CDK2, this compound effectively halts the progression of the cell cycle at the G1/S boundary, preventing cancer cells from replicating.[3][4] This guide synthesizes the available data on this compound's anti-proliferative effects across different cancer cell lines, offering a comparative overview of its potency and mechanism of action.

Quantitative Analysis of Anti-Proliferative Efficacy

The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for assessing the anti-proliferative efficacy of a compound. This compound has been evaluated against a range of human and murine cancer cell lines, with IC50 values for growth inhibition varying between 1.25 to 20 µM.[1][2][3]

Cell LineCancer TypeIC50 (µM) for Growth InhibitionReference
A549Human Lung Carcinoma1.2[5][6]
CRC057Colorectal Cancer>10 (as a single agent)[7]
CRC119Colorectal Cancer~7.6 (as a single agent)[7]
CRC16-159Colorectal Cancer>10 (as a single agent)[7]
CRC240Colorectal Cancer>10 (as a single agent)[7]
CRC247Colorectal Cancer>10 (as a single agent)[7]
CRC401Colorectal Cancer>10 (as a single agent)[7]
LOXIMVIMelanoma>5 (minimal inhibition)[6]

It is noteworthy that while this compound demonstrated significant single-agent activity against lung carcinoma cells, its efficacy as a monotherapy in the tested colorectal cancer cell lines was minimal, with high IC50 values.[5][6][7] However, synergistic effects have been observed when this compound is used in combination with other inhibitors. For instance, in colorectal cancer models, the combination of this compound with a CDK9 inhibitor led to significant tumor growth inhibition.[7] Similarly, a synergistic effect was reported in a melanoma cell line when this compound was combined with a CDK4 inhibitor.[6]

Comparative Kinase Selectivity

This compound exhibits a high degree of selectivity for CDK2. The concentration required for half-maximal inhibition of other kinases is substantially higher, indicating a targeted mechanism of action.

KinaseIC50 (µM)Fold Difference vs. CDK2Reference
CDK2/cyclin A0.51x[1][3]
CDK1/cyclin B4.28.4x[1][3]
CDK4/cyclin D1215430x[1][3]
CDK50.42~0.84x
MAPK/PKA/PKC>1250>2500x[1][3]

This selectivity profile is crucial for minimizing off-target effects and associated toxicities in a clinical setting. While highly selective for CDK2 over many other kinases, this compound also shows potent inhibition of CDK5.

Experimental Protocols

A detailed understanding of the methodologies used to evaluate this compound is essential for reproducing and building upon these findings.

In Vitro Drug Sensitivity and Cell Proliferation Assays

These assays are fundamental to determining the anti-proliferative effects of a compound.

Protocol:

  • Cancer cell lines are seeded in 96-well plates at a density of approximately 4,000 cells per well and incubated for 24 hours in a drug-free medium.[7][8]

  • Following incubation, the cells are treated with this compound across a range of concentrations, typically starting from 50 µM or 100 µM with a serial dilution.[7][8]

  • The plates are incubated for a further period, often 72 hours, to allow for the assessment of cell growth.

  • Cell viability is then measured using a colorimetric assay, such as the MTT or SRB assay, which quantifies the number of viable cells.

  • The IC50 values are calculated from the dose-response curves generated from the viability data.

Kinase Inhibition Assays

These assays determine the potency and selectivity of the inhibitor against its target kinase.

Protocol:

  • Recombinant human CDK2/cyclin A, along with other kinases for selectivity profiling, are used.

  • The kinase reactions are typically carried out in a buffer containing ATP and a substrate (e.g., histone H1).

  • This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.

  • The phosphorylation of the substrate is measured, often using a radioactive filter binding assay or a fluorescence-based method.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Studies

Animal models, such as patient-derived xenografts (PDXs), are used to evaluate the in vivo efficacy of the compound.[7]

Protocol:

  • PDX models are established by subcutaneously injecting homogenized tumor tissue into immunocompromised mice.[7]

  • Once tumors reach a specified volume (e.g., 250 mm³), the mice are randomized into treatment and control groups.[7]

  • This compound is administered to the treatment group, often via intraperitoneal injection, at a specified dose and schedule (e.g., 5 mg/kg).[7]

  • Tumor volumes and mouse weights are measured regularly throughout the study.[7]

  • At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the signaling pathways and experimental processes involved in the evaluation of this compound.

Cvt313_Mechanism G1 G1 Phase G1_S_Transition G1/S Transition G1->G1_S_Transition Progresses to S S Phase G1_S_Transition->S Proliferation Cell Proliferation G1_S_Transition->Proliferation Cdk2_CyclinE CDK2/Cyclin E Cdk2_CyclinE->G1_S_Transition Drives Rb Rb Cdk2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb (Inactive) E2F->S Promotes S-phase genes Cvt313 This compound Cvt313->Cdk2_CyclinE Inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and halting cell cycle progression.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture drug_treatment This compound Treatment (Dose-Response) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay ic50 IC50 Determination viability_assay->ic50 in_vivo In Vivo Studies (PDX Models) ic50->in_vivo Promising Candidates end End ic50->end Less Effective tumor_measurement Tumor Growth Measurement in_vivo->tumor_measurement efficacy Efficacy Evaluation tumor_measurement->efficacy efficacy->end

Caption: Workflow for evaluating the anti-proliferative effects of this compound.

References

A Comparative Guide to CVT-313 and Palbociclib: A Tale of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, CVT-313 and Palbociclib. While both molecules target the cell cycle, they exhibit distinct selectivity profiles, leading to different therapeutic applications and research focus. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in-vitro and in-vivo activities, and the experimental protocols used to evaluate them.

At a Glance: Key Differences

FeatureThis compoundPalbociclib
Primary Targets Cyclin-Dependent Kinase 2 (CDK2)Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)
Mechanism of Action ATP-competitive inhibitor of CDK2, leading to G1/S phase cell cycle arrest.Selective inhibitor of CDK4 and CDK6, preventing phosphorylation of the retinoblastoma (Rb) protein and blocking G1 to S phase progression.[1][2]
Therapeutic Status InvestigationalApproved for HR-positive, HER2-negative breast cancer.[1]

Biochemical and Cellular Activity

The following tables summarize the reported in-vitro activities of this compound and Palbociclib.

Table 1: Biochemical Inhibitory Activity
CompoundTargetIC50Notes
This compound CDK20.5 µM[3][4]Potent and selective inhibitor of CDK2.[3][4]
CDK14.2 µM[4]~8.5-fold less sensitive than CDK2.[4]
CDK4 D1215 µM[4]~430-fold less sensitive than CDK2.[4]
Palbociclib CDK411 nMHighly specific inhibitor of CDK4.
CDK616 nMHighly specific inhibitor of CDK6.
Table 2: Cellular Growth Inhibition
CompoundCell Line(s)IC50 for Growth Arrest
This compound Mouse, rat, and human cell lines1.25 to 20 µM[5]
Palbociclib Various cancer cell linesVaries depending on the cell line

Signaling Pathways and Experimental Workflow

Visual representations of the signaling pathways targeted by each inhibitor and a general experimental workflow for their evaluation are provided below.

Signaling_Pathway cluster_CVT313 This compound Pathway cluster_Palbociclib Palbociclib Pathway CVT313 This compound CDK2_CyclinE CDK2/Cyclin E CVT313->CDK2_CyclinE Rb_p107_p130 Rb, p107, p130 CDK2_CyclinE->Rb_p107_p130 phosphorylates E2F_DP E2F/DP Rb_p107_p130->E2F_DP inhibits S_Phase_Entry S-Phase Entry E2F_DP->S_Phase_Entry promotes Palbociclib Palbociclib CDK46_CyclinD CDK4/6/Cyclin D Palbociclib->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S_Progression G1-S Progression E2F->G1_S_Progression promotes

Caption: Signaling pathways targeted by this compound and Palbociclib.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (e.g., MTT, SRB) Biochemical_Assay->Proliferation_Assay Animal_Model Animal Model Selection (e.g., Xenograft) Biochemical_Assay->Animal_Model Lead to in vivo studies Cell_Culture Cancer Cell Line Culture Cell_Culture->Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Proliferation_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Rb Phosphorylation) Cell_Cycle_Analysis->Western_Blot Dosing Drug Administration Animal_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Tumor_Measurement->Toxicity_Assessment

Caption: General experimental workflow for evaluating CDK inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and interpretation of results. Below are outlines of common protocols used in the evaluation of CDK inhibitors like this compound and Palbociclib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified CDK enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified, active CDK/cyclin complexes (e.g., CDK2/Cyclin A, CDK4/Cyclin D1) and a suitable substrate (e.g., a fragment of the retinoblastoma protein, histone H1) are prepared in a kinase buffer.

  • Compound Dilution: The test compound (this compound or Palbociclib) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are incubated with the various concentrations of the test compound.

  • Detection: The incorporation of the radiolabeled phosphate into the substrate is quantified using methods like scintillation counting or autoradiography.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 for growth inhibition is determined.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined time.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold 70% ethanol.

  • Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), which also contains RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G1 phase would be indicative of a G1 cell cycle arrest.

Western Blot for Rb Phosphorylation

Objective: To assess the effect of the compound on the phosphorylation of the retinoblastoma protein (Rb).

Methodology:

  • Cell Lysis: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of Rb (e.g., phospho-Rb Ser780, Ser807/811) and a primary antibody for total Rb as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection via chemiluminescence.

  • Analysis: The levels of phosphorylated Rb are compared between treated and untreated samples to determine the inhibitory effect of the compound.

Conclusion

This compound and Palbociclib represent two distinct approaches to targeting the cell cycle for therapeutic benefit. This compound's potent and selective inhibition of CDK2 makes it a valuable research tool for studying the roles of this specific kinase in cell proliferation and a potential therapeutic agent in contexts where CDK2 activity is a key driver. In contrast, Palbociclib's established efficacy as a dual CDK4/6 inhibitor has led to its successful clinical application in breast cancer. The comparative data and experimental protocols presented in this guide are intended to aid researchers in designing and interpreting studies aimed at further elucidating the roles of these and other CDK inhibitors in cancer and other proliferative diseases.

References

Unveiling the ATP-Competitive Inhibition Mechanism of CVT-313: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of CVT-313 with other prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors, focusing on its confirmed ATP-competitive inhibition mechanism. The intended audience for this publication includes researchers, scientists, and professionals in the field of drug development. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and mechanisms.

Confirming the ATP-Competitive Nature of this compound

This compound is a potent and selective inhibitor of CDK2, a key regulator of the cell cycle.[1][2][3][4] Experimental data has consistently demonstrated that this compound functions through an ATP-competitive inhibition mechanism.[1][3][4] This means that this compound directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the CDK2 enzyme. This mode of action is substantiated by a reported Ki value of 95 nM with respect to ATP.[3] By occupying the ATP-binding pocket, this compound effectively blocks the kinase activity of CDK2, preventing the phosphorylation of its downstream targets and thereby arresting the cell cycle at the G1/S boundary.[2][3][4]

Comparative Performance of CDK2 Inhibitors

To provide a clear perspective on the efficacy and selectivity of this compound, the following table summarizes its inhibitory concentrations (IC50) against various cyclin-dependent kinases, alongside data for other well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib. Both Roscovitine and Dinaciclib are also confirmed to be ATP-competitive inhibitors.[5][6][7]

InhibitorTargetIC50 (µM)Mechanism of Inhibition
This compound CDK2 0.5 [1][2][3][4]ATP-Competitive [1][3][4]
CDK14.2[1]
CDK4215[1]
RoscovitineCDK2/cyclin E0.1[8]ATP-Competitive[5][9]
CDC2/cyclin B0.65[8]
CDK5/p350.16[8]
CDK7/cyclin H0.49[8]
DinaciclibCDK20.001[10]ATP-Competitive[6][7]
CDK10.003[10]
CDK50.001[10]
CDK90.004[10]

Experimental Methodologies

The determination of the inhibitory activity and mechanism of compounds like this compound typically involves in vitro kinase assays. A generalized protocol for such an assay is detailed below.

Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase and to investigate its mechanism of action with respect to ATP.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • Test inhibitor (e.g., this compound)

  • Adenosine Triphosphate (ATP), including radiolabeled [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, its substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations to the wells. For control wells, add the vehicle (e.g., DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. For ATP-competition assays, this step is performed with varying concentrations of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For mechanism studies, plot the reaction velocity against the substrate (ATP) concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot) to determine the mode of inhibition.

Visualizing the Mechanism and Pathway

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

ATP_Competitive_Inhibition cluster_kinase CDK2 Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_Binding_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Binding_Pocket->No_Phosphorylation Inhibited by this compound ATP ATP ATP->ATP_Binding_Pocket Binds CVT_313 This compound CVT_313->ATP_Binding_Pocket Competitively Binds

ATP-Competitive Inhibition of CDK2 by this compound.

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F_inactive pRb-E2F Complex (Inactive) CyclinD_CDK46->pRb_E2F_inactive Phosphorylates CyclinE_production Cyclin E Production pRb_E2F_inactive->CyclinE_production Leads to CyclinE_CDK2 Cyclin E / CDK2 CyclinE_production->CyclinE_CDK2 pRb_p Phosphorylated pRb CyclinE_CDK2->pRb_p Hyper-phosphorylates E2F_active Active E2F pRb_p->E2F_active Releases DNA_Synthesis DNA Synthesis E2F_active->DNA_Synthesis Promotes CVT_313 This compound CVT_313->CyclinE_CDK2 Inhibits

Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

References

Independent Verification of Cvt-313's Effect on Neointima Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cvt-313's performance in inhibiting neointima formation with other established alternatives. The information is supported by experimental data from published studies, with a focus on providing detailed methodologies and clear data presentation to aid in research and development decisions.

Executive Summary

Neointima formation, the proliferation and migration of smooth muscle cells within the innermost layer of a blood vessel, is a key pathological process in restenosis following angioplasty and in atherosclerosis. This compound, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has demonstrated significant efficacy in preclinical models of neointima formation. This guide compares the mechanism and reported effectiveness of this compound with two widely used agents in the prevention of restenosis, Sirolimus (Rapamycin) and Paclitaxel, as well as another investigational agent, Combretastatin A4. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview for the scientific community.

Data Presentation: Quantitative Comparison of Anti-Neointimal Agents

The following tables summarize the quantitative data on the efficacy of this compound and its comparators in inhibiting neointima formation. It is important to note that the data are derived from different studies and experimental models, which should be considered when making direct comparisons.

Table 1: In Vitro Potency of Anti-Proliferative Agents

CompoundTargetMechanism of ActionIC50 (Growth Arrest)Cell LinesReference
This compound CDK2Cell cycle arrest at G1/S1.25 - 20 µMMouse, rat, and human cells[1]
Sirolimus mTORInhibition of protein synthesis and cell cycle progressionNot explicitly stated for growth arrest in referenced studiesHuman Aortic Smooth Muscle Cells[2]
Paclitaxel β-tubulinMicrotubule stabilization, mitotic arrestNot explicitly stated for growth arrest in referenced studiesHuman Aortic Smooth Muscle Cells[2]
Combretastatin A4 TubulinTubulin depolymerizationNot explicitly stated for growth arrest in referenced studiesHuman Aortic Smooth Muscle Cells[2]

Table 2: In Vivo Efficacy in Animal Models of Neointima Formation

CompoundAnimal ModelDosing RegimenReduction in Neointimal AreaReference
This compound Rat carotid artery balloon injury1.25 mg/kg, single intraluminal administration>80%[1]
Sirolimus Porcine coronary artery stentingStent-based delivery~51%[3]
Paclitaxel Porcine femoral artery balloon angioplastyAdventitial delivery~85% (Neointima area: 0.41±0.17 mm² vs 2.75±0.81 mm² in control)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Rat Carotid Artery Balloon Injury Model for Neointima Formation

This model is a standard and widely used procedure to induce vascular injury and subsequent neointima formation.[5][6][7]

1. Animal Preparation:

  • Male Sprague-Dawley rats (400-450 g) are anesthetized.

  • The surgical area in the neck is shaved and sterilized.

2. Surgical Procedure:

  • A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The CCA and ICA are temporarily occluded with micro-clamps. A ligature is placed on the distal ECA.

  • An arteriotomy is made in the ECA.

  • A 2F Fogarty balloon catheter is introduced through the arteriotomy and advanced to the aortic arch.

  • The balloon is inflated with saline to a pressure that distends the artery, and the catheter is withdrawn three times with rotation to denude the endothelium.

  • The catheter is removed, and the ECA is ligated. The clamps on the CCA and ICA are removed to restore blood flow.

3. Drug Administration (for this compound):

  • Following the balloon injury, a solution of this compound (e.g., 1.25 mg/kg in saline) is infused into the injured arterial segment for a defined period (e.g., 15 minutes) under pressure.[8]

  • The artery is then rinsed, and blood flow is restored.

4. Post-Operative Care and Tissue Collection:

  • The incision is closed, and the animal is allowed to recover.

  • After a predetermined period (e.g., 14 or 28 days), the animal is euthanized, and the carotid arteries are perfusion-fixed with 4% paraformaldehyde.

5. Histomorphometric Analysis:

  • The arteries are embedded in paraffin and sectioned.

  • Sections are stained with hematoxylin and eosin (H&E) and Verhoeff-Van Gieson (VVG) for elastin.

  • The luminal area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area are measured using image analysis software.

  • Neointimal area is calculated as IEL area - luminal area. The intima-to-media (I/M) ratio is also a common metric.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by this compound and its comparators.

Cvt_313_Pathway cluster_inhibition Cvt313 This compound CDK2_CyclinE CDK2/Cyclin E Cvt313->CDK2_CyclinE Rb Rb CDK2_CyclinE->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb p-Rb (Inactive) G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activates Proliferation Smooth Muscle Cell Proliferation G1_S_Transition->Proliferation

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and G1/S cell cycle transition.

Sirolimus_Pathway cluster_complex Sirolimus-FKBP12 Complex Sirolimus Sirolimus (Rapamycin) FKBP12 FKBP12 Sirolimus->FKBP12 Binds to mTORC1 mTORC1 FKBP12->mTORC1 Inhibits S6K1 p70S6K1 mTORC1->S6K1 Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: Sirolimus inhibits mTORC1, leading to reduced protein synthesis and cell proliferation.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubule_Assembly Microtubule Assembly Paclitaxel->Microtubule_Assembly Promotes Microtubule_Disassembly Microtubule Disassembly Paclitaxel->Microtubule_Disassembly Inhibits Tubulin Tubulin Dimers Tubulin->Microtubule_Assembly Stable_Microtubules Stable, Non-functional Microtubules Microtubule_Assembly->Stable_Microtubules Mitotic_Spindle Mitotic Spindle Disruption Stable_Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and inhibition of cell division.

Experimental Workflow

Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Surgical Prep) Artery_Exposure 2. Carotid Artery Exposure Animal_Prep->Artery_Exposure Balloon_Injury 3. Balloon Catheter Injury Artery_Exposure->Balloon_Injury Drug_Delivery 4. Intraluminal Drug Delivery (e.g., this compound) Balloon_Injury->Drug_Delivery Recovery 5. Animal Recovery (14-28 days) Drug_Delivery->Recovery Tissue_Harvest 6. Tissue Harvesting (Perfusion Fixation) Recovery->Tissue_Harvest Histology 7. Histological Processing (Embedding, Sectioning, Staining) Tissue_Harvest->Histology Analysis 8. Histomorphometric Analysis (Image Analysis, Quantification) Histology->Analysis

References

A Comparative Analysis of Cvt-313 and Dinaciclib on Tumor Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of drugs targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a comparative analysis of two notable CDK inhibitors, Cvt-313 and Dinaciclib, with a focus on their mechanisms of action and their impact on tumor growth based on available preclinical data.

Introduction to this compound and Dinaciclib

This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2][3][4] Its mechanism of action is centered on competitively binding to the ATP-binding pocket of CDK2, thereby preventing the phosphorylation of key substrates required for cell cycle progression, particularly at the G1/S transition.[1][4]

Dinaciclib (SCH 727965) is a potent small-molecule inhibitor of multiple cyclin-dependent kinases, with high affinity for CDK1, CDK2, CDK5, and CDK9.[5][6][7][8] This broader spectrum of inhibition allows Dinaciclib to disrupt the cell cycle at multiple checkpoints and also to affect transcriptional regulation, leading to the induction of apoptosis in cancer cells.[5][7] It is being evaluated in clinical trials for various cancers.[9]

Mechanism of Action: A Head-to-Head Comparison

The primary distinction between this compound and Dinaciclib lies in their selectivity for CDK isoforms. This compound exhibits high selectivity for CDK2, with significantly less activity against other CDKs.[2][3][4] In contrast, Dinaciclib's potency against multiple CDKs gives it a wider range of cellular effects.

FeatureThis compoundDinaciclib
Primary Targets CDK2[1][2][3]CDK1, CDK2, CDK5, CDK9[5][6][7][8]
Mechanism ATP-competitive inhibitor of CDK2[2][4]Potent inhibitor of multiple CDKs[5][6][7]
Cell Cycle Arrest G1/S boundary[1][4]G2/M phase[7][10]
Key Cellular Effects Inhibition of retinoblastoma (Rb) protein hyperphosphorylation[1][4]Induction of apoptosis, downregulation of Mcl-1, cyclin B1, and MYC[7][10]

Preclinical Efficacy in Tumor Growth Inhibition

Both this compound and Dinaciclib have demonstrated anti-proliferative activity in a variety of cancer cell lines and in vivo models.

This compound: In Vitro and In Vivo Studies
  • In Vitro: this compound inhibits the growth of various mouse, rat, and human cell lines with IC50 values for growth arrest ranging from 1.25 to 20 µM.[1][4] It has been shown to inhibit the hyperphosphorylation of the retinoblastoma gene product.[1][4]

  • In Vivo: In a colorectal cancer patient-derived xenograft (PDX) model, treatment with this compound alone resulted in minimal tumor growth inhibition.[11] However, when combined with a CDK9 inhibitor, it led to synergistic and significant tumor growth inhibition.[11] In a rat carotid artery model of restenosis, a brief exposure to this compound resulted in over 80% inhibition of neointima formation.[4][12]

Dinaciclib: In Vitro and In Vivo Studies
  • In Vitro: Dinaciclib has shown potent activity across a broad spectrum of cell lines with a median IC50 of 11nM.[7] It effectively induces apoptosis in various cancer cell lines, including those from triple-negative breast cancer (TNBC) and thyroid cancer.[7][10]

  • In Vivo: Dinaciclib has demonstrated significant tumor growth inhibition in multiple preclinical models. In a TNBC patient-derived xenograft (PDX) model, daily intraperitoneal administration of 50 mg/kg Dinaciclib for 5 days a week for 4 weeks resulted in significant tumor growth inhibition.[7] In an orthotopic neuroblastoma xenograft mouse model, Dinaciclib also showed a significant reduction in tumor growth.[13] Furthermore, in pancreatic cancer xenograft models, Dinaciclib inhibited tumor growth and progression.[9][14]

Quantitative Data Summary

DrugTargetIC50 (in vitro)Cell Line/ModelEffect
This compound CDK20.5 µM[1][2][3][4]Cell-free assayEnzyme inhibition
CDK14.2 µM[2][4]Cell-free assayEnzyme inhibition
CDK4215 µM[2][4]Cell-free assayEnzyme inhibition
Growth Arrest1.25 - 20 µM[1][4]Various human/murine cell linesInhibition of cell proliferation
Dinaciclib CDK13 nM[6][7][8]Cell-free assayEnzyme inhibition
CDK21 nM[6][7][8]Cell-free assayEnzyme inhibition
CDK51 nM[6][7][8]Cell-free assayEnzyme inhibition
CDK94 nM[6][7][8]Cell-free assayEnzyme inhibition
Growth InhibitionMedian IC50 of 11 nM[7]Broad spectrum of cell linesInhibition of cell proliferation

Experimental Protocols

This compound In Vivo Study (Colorectal Cancer PDX Model) [11]

  • Animal Model: Colorectal cancer patient-derived xenografts (PDXs).

  • Treatment: Intraperitoneal injections of this compound (0.625 mg/kg/every other day).

  • Vehicle: 2% DMSO in sterile pure water.

  • Duration: Treatment was initiated when tumors reached a volume of 250 mm³.

  • Endpoint: Tumor volume was measured regularly.

Dinaciclib In Vivo Study (TNBC PDX Model) [7]

  • Animal Model: Triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model (WHIM12).

  • Treatment: Intraperitoneal (i.p.) administration of Dinaciclib (50 mg/kg) daily, 5 days a week for 4 weeks.

  • Vehicle: Not specified.

  • Endpoint: Tumor growth inhibition was measured, and tumors were harvested for biomarker analysis at the end of the experiment.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase CDK2/Cyclin E This compound This compound CDK2/Cyclin E CDK2/Cyclin E This compound->CDK2/Cyclin E Inhibits Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation Promotes G1/S Arrest G1/S Arrest Rb Phosphorylation->G1/S Arrest Leads to

Caption: this compound inhibits CDK2, leading to G1/S cell cycle arrest.

G cluster_1 Dinaciclib Signaling Pathway Dinaciclib Dinaciclib CDK1 CDK1 Dinaciclib->CDK1 Inhibits CDK2 CDK2 Dinaciclib->CDK2 Inhibits CDK5 CDK5 Dinaciclib->CDK5 Inhibits CDK9 CDK9 Dinaciclib->CDK9 Inhibits G2/M Arrest G2/M Arrest CDK1->G2/M Arrest Regulates Transcription Transcription CDK9->Transcription Regulates Apoptosis Apoptosis G2/M Arrest->Apoptosis Mcl-1, MYC Mcl-1, MYC Transcription->Mcl-1, MYC Controls Mcl-1, MYC->Apoptosis Inhibition leads to G cluster_2 In Vivo Xenograft Experimental Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement Regularly Data Analysis Data Analysis Tumor Volume Measurement->Data Analysis

References

Safety Operating Guide

Proper Disposal of Cvt-313: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Cvt-313, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor, adherence to proper disposal protocols is paramount for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring a secure research environment.

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any research chemical, caution should be exercised during its handling and disposal. The primary source of information for disposal considerations is Section 13 of the Safety Data Sheet (SDS) provided by the manufacturer.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial. The following steps should be taken to contain and clean up spilled this compound:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Containment: Cover the spill with a suitable absorbent material to prevent its spread.

  • Collection: Using non-sparking tools, carefully sweep up the absorbed material and place it into an appropriate, sealed container for disposal.

  • Decontamination: Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.

Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be handled responsibly to prevent environmental contamination.

  • Consult Local Regulations: Before initiating disposal, consult federal, state, and local regulations regarding the proper disposal of chemical waste. Waste generators are responsible for correctly characterizing all waste materials.[1]

  • Do Not Dispose as General Waste: this compound and its containers must not be disposed of with household or general laboratory garbage.

  • Prevent Environmental Release: Do not allow the product to reach sewage systems or open water.

  • Segregate for Disposal: All materials contaminated with this compound, including absorbent materials from spills and empty containers, should be collected and held for appropriate disposal.

  • Engage a Licensed Waste Disposal Contractor: Arrange for the collection and disposal of this compound waste through a licensed and qualified hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Spill/Waste Generation cluster_1 Containment & Collection cluster_2 Regulatory Compliance cluster_3 Final Disposal spill Spill or Unused this compound contain Contain with Absorbent Material spill->contain collect Collect in a Sealed Container contain->collect consult Consult Local, State, & Federal Regulations collect->consult contractor Transfer to Licensed Waste Disposal Contractor consult->contractor dispose Proper Disposal contractor->dispose

Caption: Logical workflow for the safe disposal of this compound.

Quantitative Data Summary

At present, publicly available Safety Data Sheets and product information for this compound do not contain specific quantitative data related to disposal, such as concentration limits for drain disposal or specific incineration temperatures. Disposal methods should be determined in consultation with professional waste management services and in accordance with regulatory guidelines.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

Essential Safety and Handling Protocols for Cvt-313

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cvt-313, a potent cyclin-dependent kinase 2 (CDK2) inhibitor used in laboratory research. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Chemical safety glasses or goggles
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)
Body Protection Laboratory coat
Respiratory Protection Not typically required with adequate ventilation. Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for the safe handling of this compound. The following step-by-step process details the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, inspect all PPE for integrity.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling, even if gloves were worn.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

4. In Case of Exposure:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Disposal: Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It should be treated as hazardous waste.

  • Container Disposal: Dispose of empty containers as unused product. Do not reuse empty containers.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Inspect & Don PPE B->C D Weigh/Handle this compound in Fume Hood C->D Proceed to Handling E Perform Experiment D->E J Exposure Event D->J If Exposure Occurs F Decontaminate Work Area E->F Experiment Complete E->J If Exposure Occurs G Dispose of Waste in Labeled Container F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Initiate First Aid J->K L Seek Medical Attention K->L

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cvt-313
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cvt-313

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.